6-Methoxy-1-(2-methoxyethyl)-isatin

Description

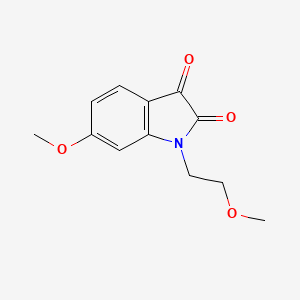

6-Methoxy-1-(2-methoxyethyl)-isatin is a synthetic isatin derivative characterized by a methoxy group at the C6 position of the aromatic ring and a 2-methoxyethyl substituent at the N1 position. The substitution pattern in this compound is strategically designed to modulate electronic, steric, and solubility properties.

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

6-methoxy-1-(2-methoxyethyl)indole-2,3-dione |

InChI |

InChI=1S/C12H13NO4/c1-16-6-5-13-10-7-8(17-2)3-4-9(10)11(14)12(13)15/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

JHVAIDUPSRUBQB-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=C(C=CC(=C2)OC)C(=O)C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Isatin Derivatives

Table 1: Structural and Functional Comparison of Isatin Derivatives

Key Insights from Comparative Studies

Substituent Position and Selectivity :

- C5 and C6 substitutions significantly influence target selectivity. For example, hydroxylation at C5 enhances MAO-A inhibition, whereas halogenation at C5 (e.g., Cl, Br) improves antimicrobial activity . The C6 methoxy group in this compound may favor interactions with hydrophobic pockets in enzymes or receptors .

- N1 modifications, such as 2-methoxyethyl, can enhance pharmacokinetic properties. Analogous compounds with methoxyethyl side chains demonstrate improved cell membrane permeability and solubility .

Biological Activity Trends: Anticancer Potential: Isatin derivatives with N1 alkyl/aryl groups and C3 carbonyl modifications show antitumor activity by inhibiting angiogenesis or inducing apoptosis . The 2-methoxyethyl group in this compound may mimic these effects. Antimicrobial Activity: 5-Chloro and 5-bromo substitutions correlate with enhanced antifungal and antibacterial potency, as seen in derivatives from Streptomyces albus . Neurological Effects: Schiff bases and hydrazones at C3 (e.g., anticonvulsant compound in Table 1) highlight the importance of the C3 position for CNS activity .

Functional Group Synergy: Combining electron-donating groups (e.g., methoxy) with hydrophobic side chains (e.g., 2-methoxyethyl) may optimize both target binding and bioavailability. For instance, the 2-methoxyethylphenoxy compound in achieves potent HDAC inhibition at nanomolar concentrations, suggesting that similar groups in isatin derivatives could enhance efficacy .

Preparation Methods

Martinet Synthesis with Methoxy Adaptation

The Martinet method involves condensing an aminoaromatic compound with an oxomalonate ester or hydrate under acidic conditions. For 6-methoxyisatin, 4-methoxyaniline serves as the starting material. Reaction with diethyl oxomalonate in the presence of sulfuric acid yields 3-(3-hydroxy-2-oxindole)carboxylic acid, which undergoes oxidative decarboxylation to form 6-methoxyisatin (Scheme 1). Early attempts using 2,4-dimethoxyaniline resulted in low yields due to steric hindrance, but optimization with 4-methoxyaniline improved regioselectivity for the 6-position.

Key Conditions :

Gassman Procedure for Electron-Deficient Systems

The Gassman method generates isatins via 3-methylthio-2-oxindole intermediates, particularly effective for electron-deficient substrates. For 6-methoxyisatin, 4-methoxy-N-chloroaniline is treated with methylthioacetate to form an azasulfonium salt, which cyclizes under basic conditions. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) introduces the ketone at C3 (Scheme 2).

Key Conditions :

N1-Alkylation: Introducing the 2-Methoxyethyl Group

Functionalization of the isatin nitrogen with a 2-methoxyethyl group demands careful control to avoid O-alkylation. Two approaches are prevalent: direct alkylation and reductive amination .

Direct Alkylation with 2-Methoxyethyl Halides

6-Methoxyisatin reacts with 2-methoxyethyl chloride or bromide in the presence of a strong base (e.g., NaH) in anhydrous DMF or THF. The reaction proceeds via an SN2 mechanism, favoring N-alkylation over O-alkylation due to the higher nucleophilicity of the nitrogen.

Optimized Protocol :

Reductive Amination with 2-Methoxyethylamine

An alternative route employs reductive amination using 2-methoxyethylamine and formaldehyde. 6-Methoxyisatin is treated with the amine and paraformaldehyde in methanol, followed by reduction with NaBH₃CN. This method avoids harsh bases but requires precise stoichiometry to prevent over-alkylation.

Key Conditions :

Integrated One-Pot Strategies

Recent advances combine core synthesis and N-alkylation in a single pot to improve efficiency.

Cu(I)-Catalyzed Tandem Synthesis

A Cu(I)-catalyzed intramolecular oxidative C-H amination of 6-methoxy-2-aminoacetophenone derivatives generates the isatin core while facilitating N-alkylation. The reaction uses CuI (10 mol%) and phenanthroline as a ligand in DMSO under O₂, achieving cyclization and alkylation in one step (Scheme 3).

Key Conditions :

Challenges and Optimization

Purification of N-Alkylated Products

Column chromatography with ethyl acetate/hexane (3:7) effectively separates N-alkylated isatins from O-alkylated impurities. HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms purity >95%.

Comparative Data Table

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Martinet + Alkylation | 4-Methoxyaniline | H₂SO₄, NaH, 2-MeO-EtCl | 52 | 92 |

| Gassman + Reductive Amination | 4-MeO-N-Cl-aniline | mCPBA, NaBH₃CN | 58 | 89 |

| Cu(I)-Catalyzed Tandem | 6-MeO-2-aminoacetophenone | CuI, O₂, 2-MeO-EtNH₂ | 65 | 94 |

Mechanistic Insights

Q & A

Q. What are the standard synthetic methodologies for preparing 6-Methoxy-1-(2-methoxyethyl)-isatin and its derivatives?

- Methodological Answer: The synthesis typically involves functionalizing the isatin core at the N1 and C5 positions. Common approaches include:

- Condensation reactions with hydrazides or thiosemicarbazides to form hydrazone derivatives, as seen in isatin-Schiff base syntheses .

- Multicomponent reactions (MCRs) to introduce diversity, such as combining isatin with amines and ketones under catalytic conditions .

- Mannich reactions for introducing alkyl/aryl groups via secondary amines, optimizing yields using glacial acetic acid as a catalyst .

Characterization relies on NMR, IR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR : Identifies substituent positions (e.g., methoxyethyl groups) and confirms planar geometry of the isatin core .

- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns (e.g., loss of methoxyethyl groups in MS/MS) .

Q. How is the antimicrobial potential of this compound screened in vitro?

- Methodological Answer:

- Microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values calculated .

- Zone of inhibition tests to compare efficacy against standard antibiotics (e.g., ciprofloxacin) .

- Structure-activity relationship (SAR) studies to correlate methoxy group positioning with activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives in MCRs?

- Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of isatin intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve reaction kinetics .

- Temperature control : Reactions at 60–80°C balance speed and byproduct suppression .

- Real-time monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer:

- Standardized assays : Use identical bacterial strains (e.g., ATCC standards) and protocols to minimize variability .

- In vivo validation : Compare in vitro antimicrobial data with rodent infection models to confirm translatability .

- Metabolic stability testing : Assess compound degradation in serum to explain discrepancies between IC₅₀ values .

Q. How can computational modeling predict the molecular interactions of this compound with biological targets?

- Methodological Answer:

- Molecular docking : Simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .

- Density Functional Theory (DFT) : Calculate electron distribution at methoxy groups to predict reactivity .

- QSAR models : Train algorithms on existing bioactivity data to forecast novel derivatives’ potency .

Q. What experimental designs elucidate apoptotic pathways induced by this compound in cancer cells?

- Methodological Answer:

- Western blotting : Quantify apoptosis markers (e.g., Bax, Bcl-2, cytochrome C) in treated vs. control cells .

- Flow cytometry : Measure mitochondrial membrane potential (ΔΨm) collapse using JC-1 staining .

- CRISPR/Cas9 knockout : Validate p53 dependency by comparing apoptosis in wild-type vs. p53-null cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.